molecular formula C10H14N2O3 B13326375 2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)acetic acid

2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)acetic acid

Cat. No.: B13326375
M. Wt: 210.23 g/mol
InChI Key: VRYGLVPYZSNQHK-UHFFFAOYSA-N
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Description

2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a tetrahydropyran group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the tetrahydropyran group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, and the acetic acid moiety can be added through esterification or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the tetrahydropyran group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or alkylating agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole or tetrahydropyran derivatives.

Scientific Research Applications

2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
  • (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid
  • 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

Uniqueness

2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-[2-(oxan-2-yl)pyrazol-3-yl]acetic acid

InChI

InChI=1S/C10H14N2O3/c13-10(14)7-8-4-5-11-12(8)9-3-1-2-6-15-9/h4-5,9H,1-3,6-7H2,(H,13,14)

InChI Key

VRYGLVPYZSNQHK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)CC(=O)O

Origin of Product

United States

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